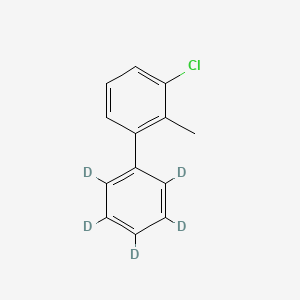

3-Chloro-2-methylbiphenyl-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-2-methylbiphenyl-d5 is a deuterium-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is a derivative of biphenyl, where a chlorine atom is substituted at the third position and a methyl group at the second position on one of the phenyl rings. The deuterium labeling is often used in scientific research to study metabolic pathways and reaction mechanisms due to its stability and distinguishable mass difference from hydrogen .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methylbiphenyl-d5 typically involves the following steps:

Starting Materials: The synthesis begins with monochlorobenzene and 2,5-dichlorotoluene.

Catalysis: A Lewis acid catalyst is used to facilitate the reaction.

Reaction Conditions: The reaction is carried out in an organic solvent under controlled temperature and pressure conditions.

Deuterium Labeling: Deuterium atoms are introduced through specific reagents or solvents that contain deuterium.

The yield of the synthesis can reach up to 85.6%, with a purity of 96.2% .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the recovery and reuse of solvents and catalysts to minimize waste and reduce production costs. The use of advanced filtration systems allows for the recycling of catalysts for multiple batches .

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-2-methylbiphenyl-d5 undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the aromatic ring.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

Substitution: Formation of biphenyl derivatives with various functional groups.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of dechlorinated biphenyl or reduced aromatic rings.

Aplicaciones Científicas De Investigación

3-Chloro-2-methylbiphenyl-d5 is widely used in scientific research due to its unique properties:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

Biology: Employed in metabolic studies to trace the pathways of biphenyl derivatives in biological systems.

Medicine: Utilized in drug development to investigate the pharmacokinetics and metabolism of biphenyl-based drugs.

Industry: Applied in the synthesis of advanced materials and as a precursor in the production of agrochemicals and pharmaceuticals

Mecanismo De Acción

The mechanism of action of 3-Chloro-2-methylbiphenyl-d5 involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors involved in metabolic pathways.

Pathways: It participates in oxidative and reductive metabolic pathways, leading to the formation of various metabolites.

Deuterium Effect: The presence of deuterium atoms can alter the reaction kinetics and stability of the compound, providing insights into the reaction mechanisms

Comparación Con Compuestos Similares

Similar Compounds

3-Chloro-2-methylbiphenyl: The non-deuterated version of the compound.

2-Methylbiphenyl: Lacks the chlorine atom at the third position.

3-Chlorobiphenyl: Lacks the methyl group at the second position.

Uniqueness

3-Chloro-2-methylbiphenyl-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications:

Stability: Deuterium-labeled compounds are more stable and less prone to metabolic degradation.

Distinguishability: The mass difference between deuterium and hydrogen allows for easy detection and quantification in analytical techniques.

Mechanistic Insights: The deuterium effect provides valuable information on reaction mechanisms and metabolic pathways

Actividad Biológica

3-Chloro-2-methylbiphenyl-d5 is a deuterated derivative of 3-chloro-2-methylbiphenyl, a compound that belongs to the class of chlorinated biphenyls. This compound is of interest in various fields, including environmental science and toxicology, due to its potential biological activities and implications for human health.

Chemical Structure and Properties

- Chemical Formula : C13H6ClD5

- Molecular Weight : Approximately 235.7 g/mol

- CAS Number : 1330173-04-0

- IUPAC Name : this compound

The presence of deuterium atoms in the compound enhances its stability and alters its physical properties, making it useful in analytical chemistry, particularly in mass spectrometry.

Biological Activity

The biological activity of this compound has been studied primarily in the context of its interactions with biological systems, including its effects on enzymes, cellular processes, and potential toxicity.

- Enzyme Interaction : Compounds similar to 3-chloro-2-methylbiphenyl have been shown to interact with various enzymes, potentially inhibiting their activity. This can lead to disruption in metabolic pathways.

- Cellular Effects : Chlorinated biphenyls are known to induce oxidative stress in cells, which can result in cellular damage and apoptosis.

- Endocrine Disruption : Some studies suggest that chlorinated biphenyls may act as endocrine disruptors, interfering with hormone signaling pathways.

Toxicological Studies

Research has indicated that exposure to chlorinated biphenyls can result in various adverse health effects. For instance:

- Neurotoxicity : Animal studies have demonstrated that exposure to chlorinated biphenyls can impair cognitive functions and motor skills.

- Reproductive Toxicity : Evidence suggests that these compounds may adversely affect reproductive health by disrupting hormonal balance.

Table 1: Summary of Toxicological Findings

Case Study 1: Neurodevelopmental Effects

A study investigated the neurodevelopmental effects of chlorinated biphenyls on offspring exposed during pregnancy. The findings revealed that maternal exposure was linked to behavioral changes in offspring, indicating potential long-term impacts on neurodevelopment.

Case Study 2: Endocrine Disruption

Another study focused on the endocrine-disrupting effects of chlorinated biphenyls. It was found that exposure could lead to altered thyroid hormone levels, which are crucial for metabolic regulation and development.

Research Findings

Recent research has aimed at understanding the predictive modeling of biological activity based on chemical structure. A study highlighted the use of high-throughput screening methods combined with chemical profiling to predict the bioactivity of compounds like this compound effectively .

Table 2: Predictive Modeling Outcomes

| Data Source | Prediction Accuracy |

|---|---|

| Chemical Structures | 6-10% |

| Imaging Profiles | 6-10% |

| Gene Expression | 6-10% |

| Combined Approach | Up to 64% |

Propiedades

IUPAC Name |

1-(3-chloro-2-methylphenyl)-2,3,4,5,6-pentadeuteriobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl/c1-10-12(8-5-9-13(10)14)11-6-3-2-4-7-11/h2-9H,1H3/i2D,3D,4D,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXJARJANRFDKX-QRKCWBMQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=CC=C2)Cl)C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.